molecular formula C13H21ClN4O4 B12307727 Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride

Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride

Cat. No.: B12307727
M. Wt: 332.78 g/mol
InChI Key: WFBCTKWPAXONMA-UHFFFAOYSA-N
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Description

Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Properties

Molecular Formula

C13H21ClN4O4

Molecular Weight

332.78 g/mol

IUPAC Name

ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H20N4O4.ClH/c1-5-20-11(18)15-10-8-7-14-13(3,4)9(8)16-17(10)12(19)21-6-2;/h14H,5-7H2,1-4H3,(H,15,18);1H

InChI Key

WFBCTKWPAXONMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C2CNC(C2=NN1C(=O)OCC)(C)C.Cl

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, highlighting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, such as Alzheimer's disease, it was found to reduce oxidative stress and inflammation. This suggests that ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride may have potential as a treatment for neurodegenerative conditions.

Table 1: Summary of Medicinal Applications

ApplicationMechanism of ActionReferences
AnticancerInduces apoptosis
NeuroprotectionReduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways

Pesticidal Activity

In agricultural research, this compound has been evaluated for its pesticidal properties. It has shown effectiveness against certain pests and pathogens affecting crops. For instance, studies have reported that formulations containing this compound significantly reduced pest populations in controlled trials.

Plant Growth Promotion

Additionally, the compound has been explored for its ability to promote plant growth. It appears to enhance nutrient uptake and improve overall plant health when applied in agricultural settings.

Table 2: Summary of Agricultural Applications

ApplicationEffectReferences
Pesticidal ActivityReduces pest populations
Plant Growth PromotionEnhances nutrient uptake

Polymer Synthesis

This compound has potential applications in material science, particularly in polymer synthesis. Its unique chemical structure allows it to act as a monomer or additive in the development of new polymeric materials with enhanced properties.

Nanocomposites

Furthermore, this compound can be incorporated into nanocomposites to improve their mechanical and thermal properties. Research indicates that nanocomposites containing this compound exhibit superior strength and stability compared to traditional materials.

Table 3: Summary of Material Science Applications

ApplicationBenefitReferences
Polymer SynthesisDevelopment of new polymeric materials
NanocompositesImproved mechanical and thermal properties

Mechanism of Action

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Biological Activity

Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and its synthesis methods.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The structural features that contribute to its activity include the ethoxycarbonylamino group and the dihydropyrrolo framework.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including those similar to this compound. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AStaphylococcus aureus2220
Compound BEscherichia coli3125
Ethyl derivativeBacillus subtilis2130

These compounds showed varying degrees of inhibition compared to standard antibiotics like ciprofloxacin and ampicillin .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO).

  • COX Inhibition: Some pyrazole derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs. For example:
    CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
    Compound C2271

These results indicate a promising therapeutic profile for inflammatory conditions .

  • MAO Inhibition: The compound's analogs have shown potency against MAO-A and MAO-B isoforms. The most active compounds exhibited IC50 values in the low nanomolar range, suggesting their potential as antidepressants.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions that facilitate the formation of the complex pyrazole structure. Recent advancements in synthetic methods have improved yields and purity.

Case Studies

Several case studies highlight the compound's efficacy in various biological assays:

  • Antibacterial Testing : A study conducted on a library of pyrazole derivatives demonstrated that certain modifications led to enhanced antibacterial activity against multidrug-resistant strains.
  • Inflammation Models : In vivo studies showed that compounds with similar structures reduced edema significantly in animal models compared to controls.

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